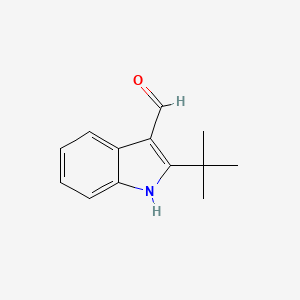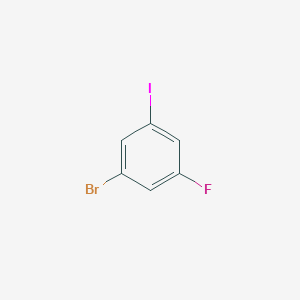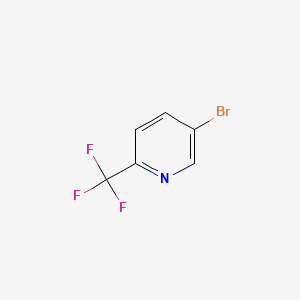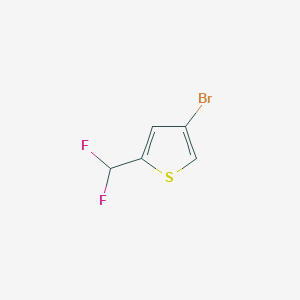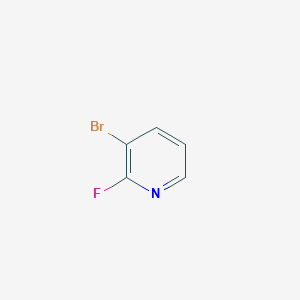![molecular formula C8H8BBrO3 B1273707 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid CAS No. 690632-72-5](/img/structure/B1273707.png)
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Übersicht
Beschreibung
The compound of interest, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, is not directly mentioned in the provided papers. However, the papers do discuss related brominated furan and benzoic acid derivatives, which can offer insights into the chemical behavior and synthesis of structurally similar compounds. For instance, brominated furanones and isobenzofuranones have been synthesized from maleic and phthalic anhydrides, respectively, and have shown potential as inhibitors of microbial quorum sensing . Additionally, brominated derivatives of dihydroxybenzoic acid have been synthesized and structurally characterized, providing a foundation for understanding the properties of brominated aromatic compounds .
Synthesis Analysis
The synthesis of brominated furan and benzoic acid derivatives typically involves starting from commercially available anhydrides. For example, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones are prepared from maleic anhydrides and phthalic anhydrides, respectively, with key steps including debrominative decarboxylation or bromodecarboxylation reactions . Another approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can undergo further transformations through palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as single-crystal X-ray diffraction. For instance, the structural analysis of 4-bromo-3,5-dihydroxybenzoic acid and its supramolecular assemblies with N-donor compounds has been conducted, revealing the presence of hydrogen bonding interactions and the formation of cyclic networks . These findings suggest that the molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid would likely exhibit similar interactions due to the presence of the bromo and boronic acid functional groups, which are known to participate in hydrogen bonding and coordination with other molecules.
Chemical Reactions Analysis
The brominated compounds discussed in the papers are reactive intermediates that can participate in various chemical reactions. For example, the brominated furanones have been investigated for their ability to interfere with microbial communication and biofilm formation, indicating their potential as bioactive molecules . The brominated isobenzofuranones can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles . These reactions highlight the versatility of brominated aromatic compounds in synthetic chemistry, which would also apply to 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, as it contains reactive bromo and boronic acid groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid are not directly reported in the provided papers, the properties of related compounds can be inferred. Brominated aromatic compounds typically exhibit significant reactivity due to the presence of the bromine atom, which can be involved in electrophilic substitution reactions. The boronic acid group is known for its ability to form reversible covalent bonds with diols and other Lewis bases, which is important in Suzuki coupling reactions and in the formation of supramolecular structures . These properties suggest that 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid would have similar reactivity and potential for forming complex structures through reversible bonding.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is a chemical compound with the CAS Number: 690632-72-5 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of this compound is in the field of Medicinal Chemistry . Benzofuran compounds, which include “5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid”, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .
For instance, a novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . These compounds are important directions in recent anticancer drug research .
-
Chemical Synthesis
- “5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid” can be used in the field of chemical synthesis .
- It can serve as a building block in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not available in the sources I found .
Eigenschaften
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSWVOKZPQTKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCC2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383429 | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
CAS RN |
690632-72-5 | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



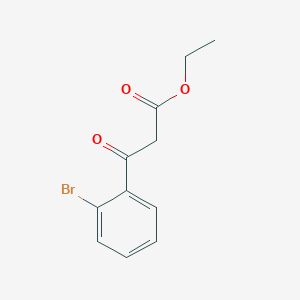
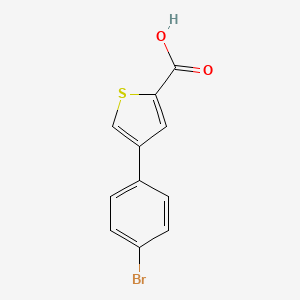
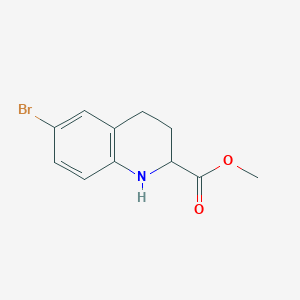
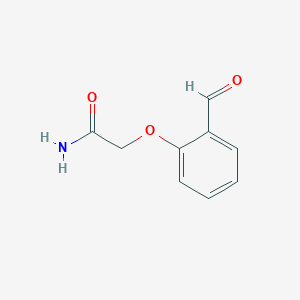
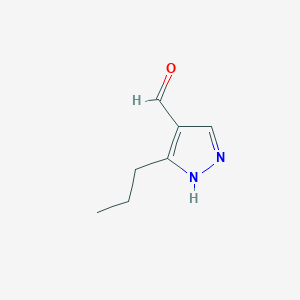
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
